molecular formula C12H14N2O4 B570001 N-[4-(Acetylamino)benzoyl]-beta-alanine CAS No. 212198-64-6

N-[4-(Acetylamino)benzoyl]-beta-alanine

Cat. No.: B570001
CAS No.: 212198-64-6
M. Wt: 250.254
InChI Key: QKDSDLFJOCMYCM-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)benzoyl]-beta-alanine is an organic compound with the chemical formula C12H14N2O4. It is a derivative of beta-alanine, where the amino group is acetylated and attached to a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(Acetylamino)benzoyl]-beta-alanine typically involves multiple steps. One common method includes the acylation of benzaldehyde, followed by the synthesis of the amide and subsequent acetylation . The process can be complex and requires precise reaction conditions to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(Acetylamino)benzoyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-(Acetylamino)benzoyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)benzoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-(Acetylamino)benzoyl]-beta-alanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both the acetylamino and beta-alanine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-acetamidobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDSDLFJOCMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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